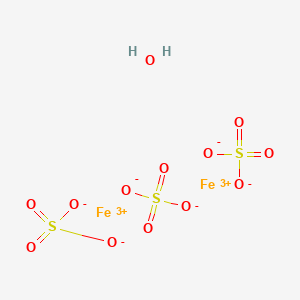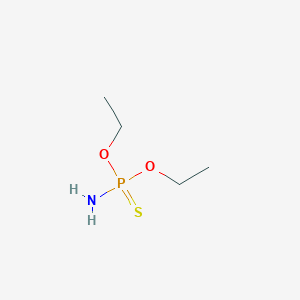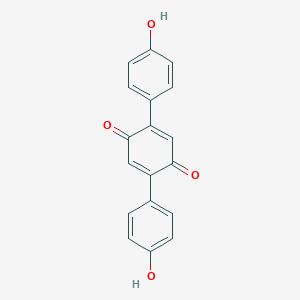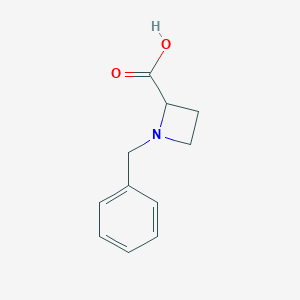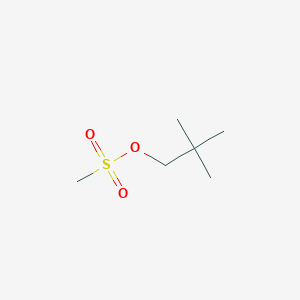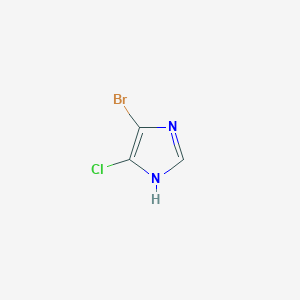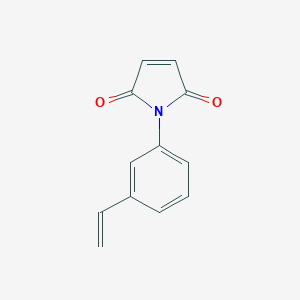
1-(3-Ethenylphenyl)-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Ethenylphenyl)-1H-pyrrole-2,5-dione, also known as EPD, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound has been synthesized using different methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
作用机制
The mechanism of action of 1-(3-Ethenylphenyl)-1H-pyrrole-2,5-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that regulates various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can reduce the production of inflammatory cytokines and chemokines, which play a crucial role in various inflammatory diseases. This compound has also been shown to induce apoptosis in cancer cells and inhibit the replication of certain viruses. Moreover, this compound has been shown to have a neuroprotective effect and can protect neurons from oxidative stress-induced damage.
实验室实验的优点和局限性
1-(3-Ethenylphenyl)-1H-pyrrole-2,5-dione has several advantages for lab experiments, including its ease of synthesis and low cost. This compound can be synthesized using simple methods and is relatively inexpensive compared to other compounds used in scientific research. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
1-(3-Ethenylphenyl)-1H-pyrrole-2,5-dione has several potential future directions for scientific research. One potential direction is the development of this compound-based drugs for the treatment of inflammatory diseases, cancer, and viral infections. Another potential direction is the investigation of the mechanism of action of this compound to understand its biochemical and physiological effects in more detail. Moreover, future research could explore the potential use of this compound in combination with other compounds to enhance its therapeutic effects.
Conclusion:
In conclusion, this compound is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound has anti-inflammatory, anti-cancer, and anti-viral properties and has been shown to inhibit the activity of various enzymes and signaling pathways. This compound has several advantages for lab experiments, including its ease of synthesis and low cost. However, this compound has some limitations for lab experiments, including its low solubility in water and potential toxicity at high concentrations. Future research could explore the potential use of this compound in the development of new drugs for the treatment of various diseases.
合成方法
1-(3-Ethenylphenyl)-1H-pyrrole-2,5-dione can be synthesized using various methods, including the reaction of 3-acetyl-1,4-dihydropyrrole-2,5-dione with ethyl vinyl ether in the presence of sodium hydride. Another method involves the reaction of 3-acetyl-1,4-dihydropyrrole-2,5-dione with acetic anhydride and acetic acid in the presence of sodium acetate. The yield of this compound obtained using these methods is around 60-70%.
科学研究应用
1-(3-Ethenylphenyl)-1H-pyrrole-2,5-dione has been studied for its potential use in various scientific research applications, including its anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been found to inhibit the production of inflammatory cytokines and chemokines, which play a crucial role in various inflammatory diseases. Studies have also shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. Moreover, this compound has been shown to have anti-viral properties and can inhibit the replication of certain viruses.
属性
| 19007-92-2 | |
分子式 |
C12H9NO2 |
分子量 |
199.2 g/mol |
IUPAC 名称 |
1-(3-ethenylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C12H9NO2/c1-2-9-4-3-5-10(8-9)13-11(14)6-7-12(13)15/h2-8H,1H2 |
InChI 键 |
CGBJEUYTEGUTIK-UHFFFAOYSA-N |
SMILES |
C=CC1=CC(=CC=C1)N2C(=O)C=CC2=O |
规范 SMILES |
C=CC1=CC(=CC=C1)N2C(=O)C=CC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



